molecular formula C15H16ClF3N2O2 B5294436 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5294436
M. Wt: 348.75 g/mol
InChI Key: DEKCQUNBCUYJPH-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It contains a piperidine ring substituted with an acetyl group, a carboxamide group, and a phenyl ring that is further substituted with chloro and trifluoromethyl groups

Properties

IUPAC Name

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c1-9(22)21-6-4-10(5-7-21)14(23)20-13-3-2-11(16)8-12(13)15(17,18)19/h2-3,8,10H,4-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKCQUNBCUYJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the acylation of piperidine derivatives. The process may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Acetyl Group: Acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution with Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents is introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Similar compounds include other piperidine derivatives with different substituents on the phenyl ring or variations in the acetyl and carboxamide groups.

Uniqueness

    Structural Features: The presence of both chloro and trifluoromethyl groups on the phenyl ring, along with the piperidine core, gives this compound unique chemical and physical properties.

    Reactivity: The specific arrangement of functional groups influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.

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